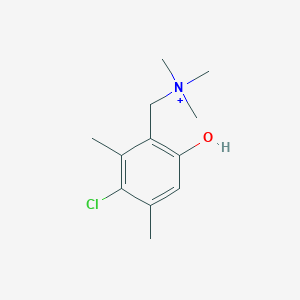
(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium is a quaternary ammonium compound with a unique structure that includes a chlorinated phenyl ring and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method is the reaction of (3-Chloro-6-hydroxy-2,4-dimethylphenyl)amine with trimethylamine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion to the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorinated phenyl ring can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with a hydroxyl group would result in a dihydroxy compound.
科学的研究の応用
(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It may be explored for its antimicrobial properties and potential use in drug development.
Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of (3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. The quaternary ammonium group allows the compound to bind to negatively charged sites on proteins or cell membranes, potentially altering their function. The hydroxyl and chlorinated phenyl groups may also contribute to its activity by participating in hydrogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
- (3-Chloro-4-hydroxy-2,6-dimethylphenyl)-N,N,N-trimethylmethanaminium
- (3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium chloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
63616-12-6 |
|---|---|
分子式 |
C12H19ClNO+ |
分子量 |
228.74 g/mol |
IUPAC名 |
(3-chloro-6-hydroxy-2,4-dimethylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C12H18ClNO/c1-8-6-11(15)10(7-14(3,4)5)9(2)12(8)13/h6H,7H2,1-5H3/p+1 |
InChIキー |
GZJIISKKFKDJDY-UHFFFAOYSA-O |
正規SMILES |
CC1=CC(=C(C(=C1Cl)C)C[N+](C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)

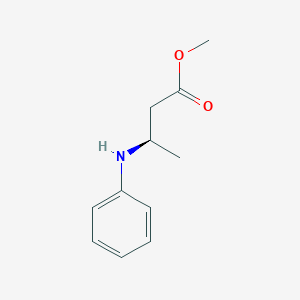

methanone](/img/structure/B14514008.png)
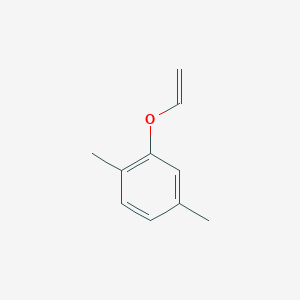
![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)

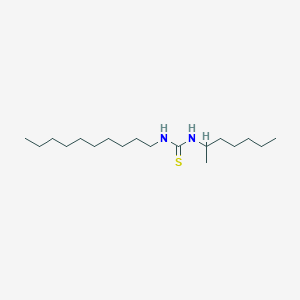

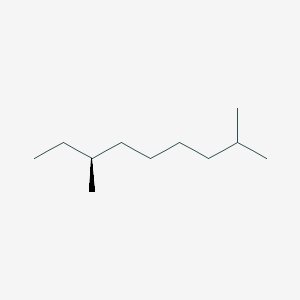
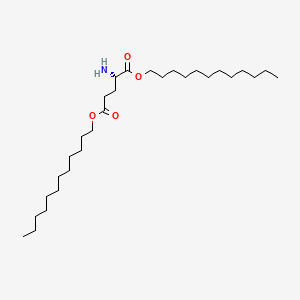
![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
